1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Description
This compound features a pyrazole core substituted at the 1- and 4-positions with 4-methoxyphenyl groups. The 5-position of the pyrazole is linked to a 1,3-thiazole ring, which is further substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a (4-chlorophenyl)sulfanyl moiety.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2S2/c1-32-19-9-3-16(4-10-19)22-15-29-31(24(22)28)26-30-23(17-5-11-20(33-2)12-6-17)25(35-26)34-21-13-7-18(27)8-14-21/h3-15H,28H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWKMWYTINRCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC(=C(S3)SC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine (CAS No. 685107-96-4) is a thiazole-based derivative notable for its diverse biological activities. This article will explore its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C27H26ClN3O2S2 , with a molecular weight of 524.1 g/mol . Its structural components include a thiazole ring, a pyrazole moiety, and methoxy and chlorophenyl substituents, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound's structure suggests it may interact with various cellular pathways involved in cancer progression.
Research Findings
- In Vitro Studies : A study demonstrated that thiazole-containing compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values for some derivatives were reported as low as 1.61 µg/mL , indicating potent activity against tumor cells .
- Mechanism of Action : The anticancer effects are believed to arise from the compound's ability to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins. This was evidenced by molecular dynamics simulations showing interactions with apoptotic pathways .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent.
Case Studies
- Antifungal Activity : In a comparative study of thiazole derivatives, the compound exhibited effective antifungal properties against strains of Candida albicans, with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents .
- Antibacterial Properties : Another study reported that derivatives similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been documented in various studies.
Findings
- Inflammatory Pathway Modulation : The compound was shown to inhibit key inflammatory mediators such as TNF-alpha and IL-6 in vitro, suggesting its utility in treating inflammatory diseases .
- In Vivo Studies : In animal models, compounds with similar structures have been effective in reducing inflammation markers following induced inflammatory responses .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including those related to the compound . For instance, thiazole-integrated compounds have demonstrated selective cytotoxicity against various cancer cell lines. A study reported that compounds with a thiazole ring exhibited promising activity against human glioblastoma and melanoma cells, with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Notes |
|---|---|---|---|
| Compound A | U251 (Glioblastoma) | 23.30 ± 0.35 | Strong selectivity |
| Compound B | WM793 (Melanoma) | >1000 | High apoptosis percentage |
| Compound C | MCF-7 (Breast Cancer) | 10–30 | Significant activity due to methoxy substitution |
Anticonvulsant Properties
The anticonvulsant effects of thiazole derivatives have been explored extensively. A specific study indicated that certain thiazole-linked compounds provided substantial protection in picrotoxin-induced seizure models. The structure-activity relationship analysis revealed that modifications at the phenyl ring significantly influenced anticonvulsant efficacy .
Table 2: Anticonvulsant Activity of Thiazole Compounds
| Compound Name | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Analogue 1 | Electroshock | 18.4 | 170.2 | 9.2 |
| Analogue 2 | Chemo-shock | 24.38 | Not reported | Not reported |
Structure-Activity Relationships (SAR)
The structure-activity relationships of thiazole derivatives indicate that specific substitutions enhance biological activity. For example, the presence of electron-withdrawing groups like chlorine on the phenyl ring has been correlated with increased potency in both anticancer and anticonvulsant activities .
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
A research group synthesized a series of thiazole derivatives, including the compound , and evaluated their anticancer properties against various cell lines using the MTT assay. The results demonstrated that modifications at specific positions on the thiazole ring significantly affected cytotoxicity profiles, leading to the identification of several promising candidates for further development .
Case Study 2: Anticonvulsant Activity Screening
In another study, a library of thiazole derivatives was screened for anticonvulsant activity using both electroshock and picrotoxin-induced seizure models. The findings revealed that certain analogues exhibited high levels of protection against seizures, suggesting their potential as therapeutic agents for epilepsy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Chlorophenyl and Methoxyphenyl Substituents
- 1-(4-Chlorophenyl)-4-(4-Methoxyphenyl)-1H-Pyrazol-5-Amine (MW: 299.75, C₁₆H₁₄ClN₃O) Key Differences: Lacks the thiazole ring and sulfanyl group present in the target compound. Synthesis: Prepared via nucleophilic substitution, contrasting with the multi-step synthesis required for the thiazole-containing target compound .
Sulfanyl- and Sulfonyl-Substituted Pyrazoles
- 4-[(4-Chlorophenyl)Sulfonyl]-3-(Methylsulfanyl)-1H-Pyrazol-5-Amine (C₁₀H₁₀ClN₃O₂S₂, MW: 327.85)
- Key Differences : Replaces the thiazole ring with a sulfonyl group and includes a methylsulfanyl substituent.
- Impact : The sulfonyl group enhances polarity and hydrogen-bonding capacity compared to the sulfanyl group in the target compound. This may improve solubility but reduce membrane permeability .
- Analytical Data : Characterized via high-resolution mass spectrometry (Q Exactive Orbitrap) and FTIR, showing distinct fragmentation patterns compared to the target compound’s putative spectra .
Thiazole-Containing Analogues
- 4-{2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]Thiazol-4-yl}Benzonitrile
- Key Differences : Replaces the methoxyphenyl groups with fluorophenyl and benzonitrile moieties.
- Impact : The electron-withdrawing nitrile group may enhance metabolic stability but reduce bioavailability. Crystallographic data (R factor = 0.031) confirm a planar thiazole-pyrazole system, suggesting similar conformational rigidity to the target compound .
Physicochemical and Structural Analysis
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the thiazole-pyrazole core of this compound?
- The thiazole ring is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones. For example, microwave-assisted reactions (e.g., 100–120°C, DMF solvent) can improve yield and reduce reaction time . The pyrazole core can be formed via 1,3-dipolar cycloaddition of hydrazines with α,β-unsaturated ketones, with 4-methoxyphenyl substituents introduced via Suzuki-Miyaura coupling .
- Key validation: Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%).
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
- 1H/13C NMR : The sulfanyl (C-S) group at the thiazole’s 5-position appears as a singlet near δ 2.8–3.2 ppm. The pyrazole’s NH2 group shows broad peaks at δ 4.5–5.5 ppm .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+ at m/z 535.12) and fragmentation patterns (e.g., loss of Cl from the 4-chlorophenyl group) .
- Note: X-ray crystallography (as in ) provides definitive confirmation of regiochemistry and stereoelectronic effects.
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial : Broth microdilution assays (MIC values) against S. aureus or C. albicans .
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
- Neuroactivity : Radioligand binding assays for GPCR targets (e.g., cannabinoid receptors) .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., low potency in one assay vs. high in another) be systematically addressed?
- Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis) assays to distinguish direct target engagement from off-target effects .
- SAR analysis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophores. For example, replacing Cl with F in analogous compounds increased lipophilicity (logP from 3.1 to 2.8) and improved blood-brain barrier penetration .
- Data reconciliation: Use molecular docking to model interactions with target proteins (e.g., COX-2 or EGFR) and validate with mutagenesis studies .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?
- Prodrug design : Introduce phosphate or acetate groups at the pyrazole NH2 position to enhance aqueous solubility .
- Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release, as demonstrated for similar thiazole derivatives .
- Cosolvents : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for in vivo administration, maintaining >90% stability over 24 hours .
Q. How do crystallographic data inform structure-based drug design for this compound?
- X-ray analysis : The thiazole’s dihedral angle (e.g., 15.2° relative to pyrazole) influences π-π stacking with aromatic residues in target proteins . Hydrogen bonds between the NH2 group and Asp89 in COX-2 (distance: 2.1 Å) correlate with anti-inflammatory activity .
- Torsional strain : Substituents at the 4-methoxyphenyl position may introduce steric clashes (e.g., with Val523 in EGFR), necessitating methyl-to-ethyl substitutions .
Methodological Challenges
Q. What analytical workflows resolve synthetic byproducts (e.g., regioisomers) during scale-up?
- HPLC-MS : Use a C18 column (ACN/water gradient) to separate regioisomers (retention times: 8.2 vs. 9.5 min) .
- Crystallization : Recrystallize from ethyl acetate/hexane (3:1) to isolate the desired isomer (>99% purity) .
Q. How can computational tools predict metabolic liabilities (e.g., CYP450 oxidation)?
- ADMET prediction : Software like Schrödinger’s QikProp identifies susceptible sites (e.g., sulfanyl group at thiazole C5, prone to glutathione conjugation) .
- In vitro assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
